3-butanoyl-6,8-dichloro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

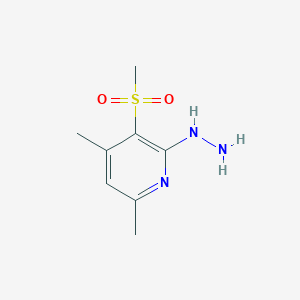

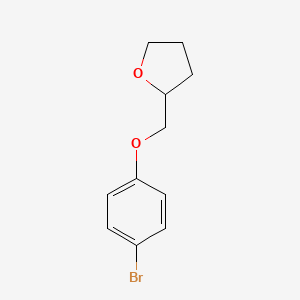

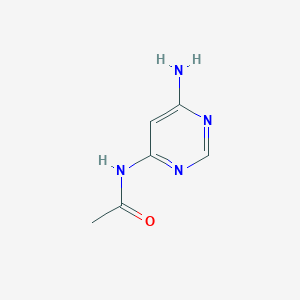

3-Butanoyl-6,8-dichloro-2H-chromen-2-one is a chemical compound with the molecular formula C13H10Cl2O3 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have a simple structure and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of 2H/4H-chromenes, including 3-butanoyl-6,8-dichloro-2H-chromen-2-one, involves several routes . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis

The molecular structure of 3-butanoyl-6,8-dichloro-2H-chromen-2-one consists of a fused benzene and α-pyrone ring, with a butanoyl group and two chlorine atoms attached . The molecular weight of this compound is 285.12 .Chemical Reactions Analysis

The chemical reactions of 2H/4H-chromenes involve multiple mechanisms . The molecules containing the 2H/4H-chromene scaffold, such as 3-butanoyl-6,8-dichloro-2H-chromen-2-one, exhibit noteworthy potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-butanoyl-6,8-dichloro-2H-chromen-2-one include a molecular weight of 285.12 and a molecular formula of C13H10Cl2O3 .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

3-Butanoyl-6,8-dichloro-2H-chromen-2-one, as part of the broader family of chromenones, is involved in various synthetic and application-oriented research studies due to its structural similarity to core structures of significant pharmacological interest. Chromenones, including structures similar to 3-butanoyl-6,8-dichloro-2H-chromen-2-one, serve as core structures in secondary metabolites with considerable pharmacological importance. However, their natural occurrence in limited quantities necessitates synthetic methodologies for their production. Literature describes several protocols for the synthesis of chromenones, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization, showcasing their versatility in synthetic chemistry and potential applications in drug development and other fields (Mazimba, 2016).

Environmental and Biochemical Studies

Studies on chemicals like 3-butanoyl-6,8-dichloro-2H-chromen-2-one also extend to environmental and biochemical applications, reflecting the diverse utility of chromenones. For example, research on the downstream processing of biologically produced chemicals emphasizes the importance of efficient, green, and economical separation and purification techniques. Such studies are vital for the sustainable production of bio-based chemicals, including those structurally related to 3-butanoyl-6,8-dichloro-2H-chromen-2-one, highlighting the chemical's relevance in promoting environmentally friendly biochemical production processes (Xiu & Zeng, 2008).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on 3-butanoyl-6,8-dichloro-2H-chromen-2-one and other 2H/4H-chromenes could involve exploring their diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships . This could aid in the design and development of potent leads of 2H/4H-chromene analogs for promising biological activities .

Propiedades

IUPAC Name |

3-butanoyl-6,8-dichlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3/c1-2-3-11(16)9-5-7-4-8(14)6-10(15)12(7)18-13(9)17/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZBPUZDOYEPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butanoyl-6,8-dichloro-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)